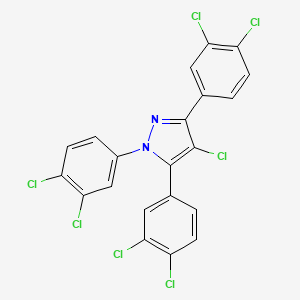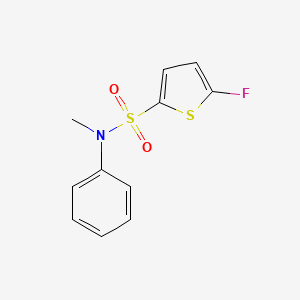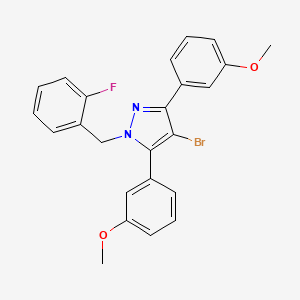
4-chloro-3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-(4-methoxyphenyl)phenylhydrazine and 4-methylphenyl ketone. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the pyrazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in inflammatory pathways. This modulation can lead to a reduction in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-CHLORO-3-(TRIFLUOROMETHYL)-PHENYL]-4-PIPERIDINOL: Known for its analgesic properties.
HYDRAZINE-COUPLED PYRAZOLE DERIVATIVES: Known for their antileishmanial and antimalarial activities.
Uniqueness
4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct pharmacological properties compared to other pyrazole derivatives .
Propriétés
Formule moléculaire |
C24H21ClN2O2 |
|---|---|
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
4-chloro-3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-4-10-19(11-5-16)27-24(18-8-14-21(29-3)15-9-18)22(25)23(26-27)17-6-12-20(28-2)13-7-17/h4-15H,1-3H3 |
Clé InChI |
CUMIUTVSTGWKEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14925914.png)
![N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14925921.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B14925925.png)
![N'-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B14925928.png)
![Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14925930.png)
![N-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14925941.png)
![Ethyl 1-ethyl-2-oxo-4-phenyl-6-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14925943.png)


![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14925956.png)
![{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone](/img/structure/B14925975.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925994.png)
![N-cyclopentyl-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925999.png)

